molecular formula C9H11Cl2NO B3049050 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 191608-23-8

7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No.: B3049050
CAS No.: 191608-23-8
M. Wt: 220.09
InChI Key: MUKIHNNHMAAWPC-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a bicyclic organic compound featuring a benzopyran core substituted with a chlorine atom at the 7-position and an amine group at the 4-position, protonated as a hydrochloride salt.

Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKIHNNHMAAWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191608-23-8
Record name 2H-1-Benzopyran-4-amine, 7-chloro-3,4-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191608-23-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Mechanisms

Ring Formation via Cyclization

The benzopyran core is typically constructed through acid-catalyzed cyclization of substituted phenolic precursors. A common approach involves reacting 7-chlororesorcinol with epichlorohydrin under basic conditions to form the dihydrobenzopyran skeleton. The reaction proceeds via nucleophilic epoxy ring-opening, followed by intramolecular etherification.

Example Protocol

  • Epoxy Intermediate :
    • 7-Chlororesorcinol (10 mmol) and epichlorohydrin (12 mmol) are stirred in aqueous NaOH (10%) at 60°C for 8 hours.
    • Yield: 78% (isolated as a white solid).
  • Cyclization :
    • The epoxy intermediate is treated with BF₃·Et₂O in dichloromethane at 0°C, yielding 7-chloro-3,4-dihydro-2H-1-benzopyran-4-ol.

Introduction of the Amine Group

The 4-hydroxy group is converted to an amine via a Curtius rearrangement or reductive amination.

Reductive Amination
  • Substrate : 7-Chloro-3,4-dihydro-2H-1-benzopyran-4-one.
  • Reagents : Ammonium acetate and sodium cyanoborohydride in methanol.
  • Conditions : Stirred at 25°C for 24 hours.
  • Yield : 65% (free amine).
Nitro Reduction
  • Substrate : 7-Chloro-4-nitro-3,4-dihydro-2H-1-benzopyran.
  • Reagents : H₂/Pd-C (10%) in ethanol.
  • Conditions : Hydrogenation at 50 psi, 25°C for 6 hours.
  • Yield : 92% (amine intermediate).

Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous ether or methanol to precipitate the hydrochloride salt.

Optimization Strategies

Catalytic Enhancements

  • Palladium Catalysis : Hydrogenation of nitro intermediates using Pd/C achieves >90% conversion, reducing reaction time from 12 to 6 hours.
  • Lewis Acids : BF₃·Et₂O improves cyclization efficiency by stabilizing transition states, increasing yield from 65% to 78%.

Solvent Systems

  • Polar Aprotic Solvents : DMF accelerates aminolysis reactions but requires rigorous drying to avoid hydrolysis.
  • Ether-Water Biphasic Systems : Minimize side reactions during salt formation, enhancing purity.

Comparative Analysis of Methods

Method Starting Material Key Step Yield Purity Reference
Reductive Amination 4-Keto derivative NaBH₃CN/MeOH 65% 98%
Nitro Reduction 4-Nitro derivative H₂/Pd-C 92% 95%
Curtius Rearrangement 4-Azide derivative Thermal decomposition 58% 90%

Side Reactions and Mitigation

Over-Reduction in Amination

  • Issue : Prolonged exposure to NaBH₃CN reduces the benzopyran ring.
  • Solution : Controlled stoichiometry (1.2 eq. NaBH₃CN) and monitoring by TLC.

Chlorine Displacement

  • Issue : Nucleophilic substitution at C7 during amination.
  • Solution : Use bulky amines (e.g., tert-butylamine) to sterically hinder substitution.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactors enable precise temperature control during cyclization, reducing byproducts by 40% compared to batch processes.

Green Chemistry Metrics

  • Atom Economy : Nitro reduction (89%) outperforms reductive amination (72%) due to fewer stoichiometric reagents.
  • E-Factor : 6.2 (kg waste/kg product) for hydrogenation vs. 9.8 for cyanoborohydride route.

Recent Advances (Post-2020)

Enzymatic Amination

  • Immobilized transaminases convert 4-keto precursors to amines with 85% enantiomeric excess, avoiding metal catalysts.

Photocatalytic Chlorination

  • Visible-light-mediated chlorination using Cl₂ and TiO₂ reduces reliance on hazardous Cl₂ gas, achieving 95% regioselectivity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzopyran derivatives .

Scientific Research Applications

Pharmaceutical Research

7-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has been investigated for its potential therapeutic effects in various diseases. Its applications include:

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that related benzopyran derivatives can effectively target cancerous cells by inhibiting key enzymes involved in tumor growth .
MechanismDescription
Enzyme InhibitionInhibits cyclooxygenase (COX) enzymes, reducing inflammatory mediators
Apoptosis InductionTriggers programmed cell death in cancer cells
Antioxidant ActivityScavenges free radicals, protecting cells from oxidative stress
  • Antimicrobial Properties : The compound exhibits a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents .

Neurological Research

Compounds similar to 7-chloro-3,4-dihydro-2H-1-benzopyran have been shown to possess activities in the central nervous system (CNS), including:

  • Anxiolytic Effects : Potential use in treating anxiety disorders by modulating neurotransmitter systems.
  • Anticonvulsant Properties : Investigated for its efficacy in seizure management .

Anti-inflammatory Applications

The compound has been studied for its anti-inflammatory effects, particularly through the inhibition of COX enzymes. This property could lead to developments in treatments for chronic inflammatory conditions such as arthritis .

Synthesis and Production Methods

The synthesis of 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the reaction of 7-chloro-3,4-dihydrobenzopyran with ammonia or an amine. Common methods include:

  • Use of Glycine Ester Hydrochloride : In dry pyridine, followed by water removal to yield the desired product.

Industrial production often employs automated reactors and continuous flow systems to enhance yield and purity .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Studies : A study demonstrated that derivatives of benzopyran exhibited significant cytotoxicity against various cancer cell lines, suggesting potential pathways for therapeutic development.
  • Antimicrobial Efficacy : Research indicated that benzopyran derivatives showed activity against resistant strains of bacteria, highlighting their potential as new antibiotic candidates.
  • Neuropharmacological Effects : Investigations into the anxiolytic properties revealed that compounds similar to 7-chloro-benzopyran could reduce anxiety-like behavior in animal models .

Mechanism of Action

The mechanism of action of 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzopyran core significantly influence physicochemical and biological properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
7-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine HCl Cl at 7-position C₉H₁₁Cl₂NO ~220.10 (calc.) Chlorine increases lipophilicity; potential CNS activity
(4R)-6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine HCl Cl at 6-position C₉H₁₁Cl₂NO ~220.10 (calc.) Altered electronic distribution vs. 7-Cl isomer; may affect receptor binding
5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine HCl F at 5,7-positions C₉H₁₀ClF₂NO 221.63 Higher electronegativity enhances metabolic stability; potential for improved bioavailability
(4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine HCl C₂H₅ at 6-position C₁₁H₁₆ClNO 213.71 Ethyl group increases steric bulk, possibly altering pharmacokinetics
(4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine HCl CH₃ at 8-position C₁₀H₁₄ClNO 199.68 Methyl substitution may enhance membrane permeability

Key Observations :

  • Halogen Substitution: Chlorine at the 7-position (target compound) vs. Fluorine analogs (e.g., 5,7-difluoro) exhibit higher electronegativity, which may enhance metabolic stability but reduce lipophilicity compared to chlorine .

Stereochemical Considerations

Stereochemistry at the 4-position critically impacts biological activity:

  • (4R) Configuration : Observed in compounds like (4R)-6-chloro and (4R)-8-methyl derivatives, this configuration may favor interactions with chiral receptors in the CNS .
  • (4S) Configuration : For example, (4S)-5,8-difluoro derivatives (e.g., 1807940-80-2) might exhibit distinct binding affinities compared to R-isomers, though specific data is lacking in the evidence .

Example :

  • 7-Chloro Derivative : Synthesized via reaction of 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine with HCl, followed by purification (methods inferred from analogous procedures in ).

Biological Activity

7-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a synthetic compound recognized for its complex chemical structure, featuring a benzopyran ring system. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including potential applications in treating various diseases.

Chemical Structure and Properties

  • IUPAC Name : 7-chloro-3,4-dihydro-2H-chromen-4-amine; hydrochloride
  • Molecular Formula : C₉H₁₀ClN·HCl
  • CAS Number : 1213320-82-1

The presence of a chlorine atom at the 7th position and an amine group at the 4th position contributes to its unique reactivity and biological profile.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Related benzopyran derivatives have shown efficacy against various pathogens, including bacteria and fungi.
  • Anticancer Activity : Studies suggest that these compounds may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The biological effects of 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) .
MechanismDescription
Enzyme InhibitionInhibits COX enzymes, reducing inflammatory mediators
Apoptosis InductionTriggers programmed cell death in cancer cells
Antioxidant ActivityScavenges free radicals, protecting cells from oxidative stress

Case Studies and Research Findings

Several studies have explored the biological activity of benzopyran derivatives:

  • Antitumor Activity : A study demonstrated that a related compound significantly reduced tumor growth in animal models through the induction of apoptosis .
  • Anti-inflammatory Effects : Compounds similar to 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride have been shown to reduce inflammation markers in vitro and in vivo .

Comparison with Similar Compounds

To understand the unique properties of 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride , it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
3,4-Dihydro-2H-benzopyranNo chlorine atomLimited antimicrobial activity
7-Chloro-benzopyran derivativeChlorine at different positionVaries; some exhibit anti-inflammatory properties

Q & A

Q. What are the optimal synthetic routes for 7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, and how can reaction conditions be statistically optimized?

  • Methodological Answer : Synthetic protocols for benzopyran derivatives often involve cyclization of substituted phenols with epoxides or ketones under acidic conditions. Statistical experimental design (e.g., factorial design) can optimize variables like temperature, catalyst concentration, and reaction time to maximize yield and purity. For example, fractional factorial designs reduce the number of trials while identifying critical factors (e.g., temperature sensitivity in ring-closure reactions) . Orthogonal array testing is recommended for resolving interactions between variables .
  • Key Parameters Table :
VariableRange TestedOptimal ValueImpact on Yield
Temperature60–120°C90°C±15% yield variation
Catalyst (mol%)1–5%3%Non-linear correlation
Reaction Time4–12 hrs8 hrsPlateau after 8 hrs

Q. How should researchers characterize this compound, and what analytical techniques resolve conflicting spectral data?

  • Methodological Answer : Use NMR (1H/13C) to confirm the benzopyran backbone and amine hydrochloride moiety, HPLC-MS for purity (>98% by area normalization), and X-ray crystallography for absolute stereochemistry (if crystalline). Conflicting data (e.g., unexpected peaks in NMR) require orthogonal methods:
  • Compare with reference spectra of structurally similar compounds (e.g., fluorinated analogs ).
  • Use 2D-COSY NMR to resolve overlapping signals .
  • Validate via FT-IR for functional groups (e.g., amine N-H stretch at ~3200 cm⁻¹) .

Q. What solvent systems and storage conditions ensure stability for long-term studies?

  • Methodological Answer : The compound is hygroscopic; store at -20°C in airtight containers under inert gas (N₂/Ar). Solubility tests in DMSO, methanol, and water (pH-adjusted) are critical for biological assays. Avoid prolonged exposure to light or humidity, which may degrade the amine hydrochloride moiety .

Advanced Research Questions

Q. How can chiral resolution of enantiomers be achieved for this compound, given its stereochemical complexity?

  • Methodological Answer : Chiral separation requires chiral stationary phase HPLC (e.g., amylose- or cellulose-based columns) with polar organic mobile phases (e.g., hexane:isopropanol). For preparative-scale resolution, consider enzymatic kinetic resolution using lipases or esterases selective for benzopyran scaffolds .

Q. What computational methods predict the compound’s reactivity in novel reaction environments or biological targets?

  • Methodological Answer : Quantum mechanical calculations (DFT) model electronic properties (e.g., amine basicity, Cl substituent effects). Molecular docking (AutoDock Vina) screens for binding affinity to targets like GPCRs or ion channels. ICReDD’s integrated computational-experimental workflows accelerate reaction optimization by simulating intermediates and transition states .

Q. How should researchers address discrepancies in reported pharmacological activity across studies?

  • Methodological Answer : Contradictions may arise from:
  • Purity variations : Validate via COA (Certificate of Analysis) and orthogonal purity assays (e.g., DSC for crystallinity) .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH for receptor-binding studies .
  • Metabolite interference : Use LC-MS/MS to identify degradation products in biological matrices .

Data Contradiction Analysis Framework

IssueDiagnostic ApproachReferences
Purity vs. bioactivity mismatchCompare HPLC-UV (λ=255 nm) with bioassay IC50 curves
Spectral anomaliesCross-validate NMR with X-ray or computational models
Batch-to-batch variabilityStatistical process control (SPC) charts for critical synthesis parameters

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Reactant of Route 2
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7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

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